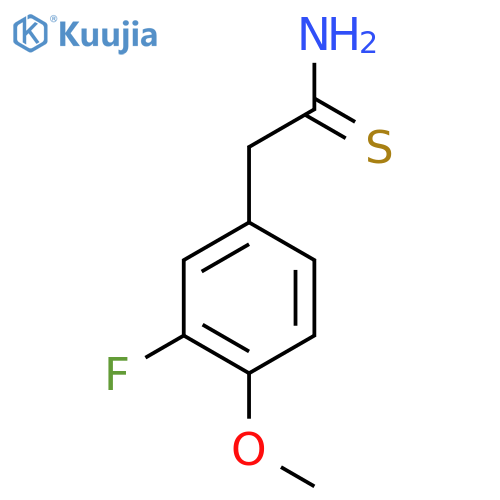

Cas no 1094377-69-1 (2-(3-fluoro-4-methoxyphenyl)ethanethioamide)

2-(3-fluoro-4-methoxyphenyl)ethanethioamide 化学的及び物理的性質

名前と識別子

-

- 2-(3-fluoro-4-methoxyphenyl)ethanethioamide

- 1094377-69-1

- EN300-1854750

-

- インチ: 1S/C9H10FNOS/c1-12-8-3-2-6(4-7(8)10)5-9(11)13/h2-4H,5H2,1H3,(H2,11,13)

- InChIKey: MWIZNIISRGKHCR-UHFFFAOYSA-N

- ほほえんだ: S=C(CC1C=CC(=C(C=1)F)OC)N

計算された属性

- せいみつぶんしりょう: 199.04671328g/mol

- どういたいしつりょう: 199.04671328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

2-(3-fluoro-4-methoxyphenyl)ethanethioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1854750-0.05g |

2-(3-fluoro-4-methoxyphenyl)ethanethioamide |

1094377-69-1 | 0.05g |

$528.0 | 2023-09-18 | ||

| Enamine | EN300-1854750-5.0g |

2-(3-fluoro-4-methoxyphenyl)ethanethioamide |

1094377-69-1 | 5g |

$2858.0 | 2023-06-03 | ||

| Enamine | EN300-1854750-10.0g |

2-(3-fluoro-4-methoxyphenyl)ethanethioamide |

1094377-69-1 | 10g |

$4236.0 | 2023-06-03 | ||

| Enamine | EN300-1854750-0.25g |

2-(3-fluoro-4-methoxyphenyl)ethanethioamide |

1094377-69-1 | 0.25g |

$579.0 | 2023-09-18 | ||

| Enamine | EN300-1854750-0.1g |

2-(3-fluoro-4-methoxyphenyl)ethanethioamide |

1094377-69-1 | 0.1g |

$553.0 | 2023-09-18 | ||

| Enamine | EN300-1854750-0.5g |

2-(3-fluoro-4-methoxyphenyl)ethanethioamide |

1094377-69-1 | 0.5g |

$603.0 | 2023-09-18 | ||

| Enamine | EN300-1854750-2.5g |

2-(3-fluoro-4-methoxyphenyl)ethanethioamide |

1094377-69-1 | 2.5g |

$1230.0 | 2023-09-18 | ||

| Enamine | EN300-1854750-1g |

2-(3-fluoro-4-methoxyphenyl)ethanethioamide |

1094377-69-1 | 1g |

$628.0 | 2023-09-18 | ||

| Enamine | EN300-1854750-1.0g |

2-(3-fluoro-4-methoxyphenyl)ethanethioamide |

1094377-69-1 | 1g |

$986.0 | 2023-06-03 | ||

| Enamine | EN300-1854750-5g |

2-(3-fluoro-4-methoxyphenyl)ethanethioamide |

1094377-69-1 | 5g |

$1821.0 | 2023-09-18 |

2-(3-fluoro-4-methoxyphenyl)ethanethioamide 関連文献

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

2-(3-fluoro-4-methoxyphenyl)ethanethioamideに関する追加情報

Introduction to 2-(3-Fluoro-4-methoxyphenyl)ethanethioamide (CAS No. 1094377-69-1)

2-(3-Fluoro-4-methoxyphenyl)ethanethioamide (CAS No. 1094377-69-1) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluoro-substituted phenyl ring and a methoxy group, coupled with an ethanethioamide moiety. These structural elements contribute to its potential biological activities and pharmacological properties.

The chemical structure of 2-(3-fluoro-4-methoxyphenyl)ethanethioamide is defined by the presence of a thioamide functional group, which is known for its ability to form hydrogen bonds and interact with biological targets. The fluoro and methoxy substituents on the phenyl ring enhance the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Recent studies have explored the potential applications of 2-(3-fluoro-4-methoxyphenyl)ethanethioamide in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary in vivo studies in animal models have demonstrated that 2-(3-fluoro-4-methoxyphenyl)ethanethioamide can reduce inflammation in conditions such as arthritis and colitis.

Beyond its anti-inflammatory effects, 2-(3-fluoro-4-methoxyphenyl)ethanethioamide has also been investigated for its potential neuroprotective properties. Research has indicated that this compound can protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action is thought to involve the modulation of intracellular signaling pathways, including the inhibition of caspase activation and the upregulation of antioxidant enzymes.

In the realm of cancer research, 2-(3-fluoro-4-methoxyphenyl)ethanethioamide has shown promise as a potential anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The anticancer activity is attributed to its ability to disrupt cell cycle progression and induce DNA damage, leading to cell death.

The pharmacokinetic properties of 2-(3-fluoro-4-methoxyphenyl)ethanethioamide have also been evaluated in preclinical studies. These studies have shown that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential for its development as an oral therapeutic agent. Additionally, the compound has demonstrated low toxicity in animal models, further supporting its safety profile.

To further advance the clinical development of 2-(3-fluoro-4-methoxyphenyl)ethanethioamide, ongoing research is focused on optimizing its chemical structure to enhance its potency and selectivity. This includes the synthesis of analogs with modified substituents on the phenyl ring or variations in the thioamide moiety. These efforts aim to identify lead compounds with improved therapeutic indices and reduced side effects.

In conclusion, 2-(3-fluoro-4-methoxyphenyl)ethanethioamide (CAS No. 1094377-69-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to uncover new insights into its mechanisms of action and potential clinical applications, this compound holds significant promise for addressing unmet medical needs in various disease areas.

1094377-69-1 (2-(3-fluoro-4-methoxyphenyl)ethanethioamide) 関連製品

- 1807252-21-6(Ethyl 4-cyano-3-mercapto-2-nitrophenylacetate)

- 1708428-73-2([5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-(3,4-dimethoxyphenyl)methanamine)

- 2168894-56-0(1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-one)

- 890095-04-2(5-(4-Methyl-1,2,5-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3-amine)

- 1215034-20-0(2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-am ine)

- 1805126-79-7(3-Amino-4-bromo-2-(trifluoromethoxy)benzyl bromide)

- 1375242-13-9(2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide)

- 159407-19-9(Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside)

- 81323-69-5(2-hydroxy-5-propylbenzaldehyde)

- 2244083-66-5(Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-)